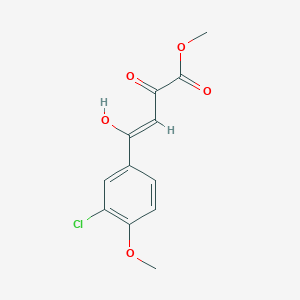
methyl (2Z)-4-(3-chloro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-4-(3-chloro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a methoxy group, and a hydroxy-oxo butenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-4-(3-chloro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(3-chloro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl (2Z)-4-(3-chloro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-4-(3-chloro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-4-(3-chloro-4-hydroxyphenyl)-2-hydroxy-4-oxobut-2-enoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl (2Z)-4-(3-bromo-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl (2Z)-4-(3-chloro-4-methoxyphenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of both a methoxy group and a chlorine atom on the aromatic ring, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H11ClO5 |
|---|---|
Molecular Weight |
270.66 g/mol |
IUPAC Name |
methyl (Z)-4-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxobut-3-enoate |
InChI |
InChI=1S/C12H11ClO5/c1-17-11-4-3-7(5-8(11)13)9(14)6-10(15)12(16)18-2/h3-6,14H,1-2H3/b9-6- |
InChI Key |
VAFVSZZHYCSHQZ-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C(=O)C(=O)OC)/O)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)C(=O)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















